molecular formula C12H15N3 B13590492 n-Methyl-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-amine

n-Methyl-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13590492
M. Wt: 201.27 g/mol
InChI Key: UVARVJJXBDZCMP-UHFFFAOYSA-N
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Description

n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • n-Methyl-1-(2-quinoxalinyl)methanamine oxalate
  • n-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate

Uniqueness

n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific structural features and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-methyl-2-(1-phenylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-13-8-7-11-9-14-15(10-11)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8H2,1H3

InChI Key

UVARVJJXBDZCMP-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

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